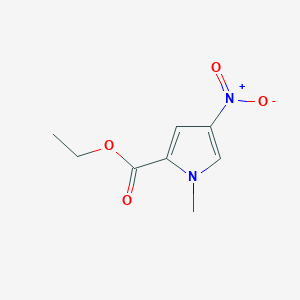
ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate consists of a pyrrole ring with an attached ethyl ester group and a nitro substituent. The nitro group imparts electron-withdrawing properties, affecting the compound’s reactivity and stability. The 3D structure can be visualized using computational tools .
Scientific Research Applications
Synthesis of Pyrrole Derivatives :
- Ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates, are prepared using triethylphosphite under microwave irradiation. This process showcases the use of ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate in synthesizing pyrrole derivatives, an essential aspect of organic chemistry (Khajuria, Saini, & Kapoor, 2013).
- The compound has also been used as an intermediate in the synthesis of modified DNA minor-groove binders, demonstrating its role in complex chemical syntheses (Kennedy, Khalaf, Scott, & Suckling, 2017).
Development of Antimicrobial Agents :
- New 1-aryl-2-methyl-4-(4-nitrophenyl)pyrrolderivatives prepared from ethyl 1-aryl-2-methyl-4-(4-nitrophenyl)pyrrole-3-carboxylates have shown potent in vitro antimicrobial properties. This indicates the potential use of ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate in developing new antimicrobial agents (Filacchioni, Porretta, Scalzo, Giardina, & Giardi, 1983).
Catalysis and Chemical Reactions :
- The compound is used in phosphine-catalyzed [4 + 2] annulations, acting as a 1,4-dipole synthon in the synthesis of tetrahydropyridines. This highlights its role in facilitating complex chemical reactions (Zhu, Lan, & Kwon, 2003).
Structural and Spectroscopic Studies :
- Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate derivatives have been synthesized and characterized using various spectroscopic methods. These studies contribute to the understanding of the molecular structure and properties of such compounds (Singh, Rawat, Baboo, & Kumar, 2015).
properties
IUPAC Name |
ethyl 1-methyl-4-nitropyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-3-14-8(11)7-4-6(10(12)13)5-9(7)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLGKCDCFJPOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439951 | |
| Record name | Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | |
CAS RN |
2853-29-4 | |
| Record name | Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

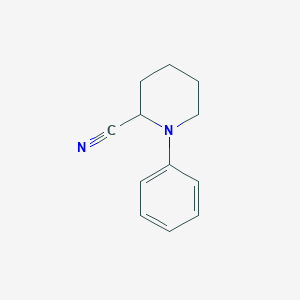
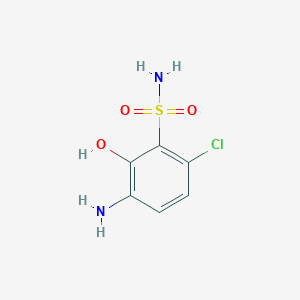
![Benzene, 1-chloro-4-[(4-methylphenyl)methyl]-](/img/structure/B1624913.png)
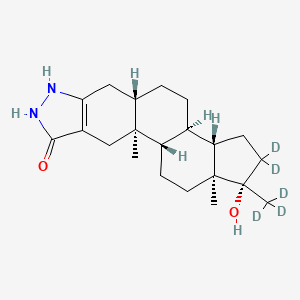
![N7-(3-Chlorophenyl)-N2-phenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1624917.png)

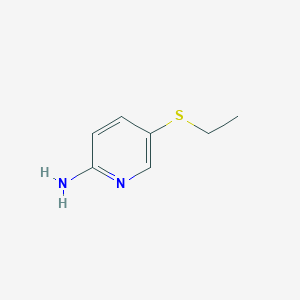
![7-Chloro-N-(pyridin-3-yl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1624920.png)
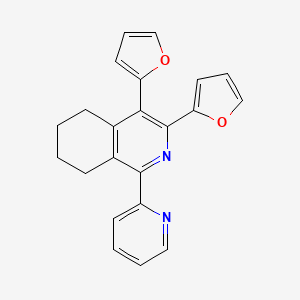
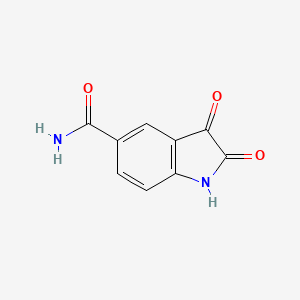


![3-Methylthio-1-phenyl-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B1624928.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B1624929.png)